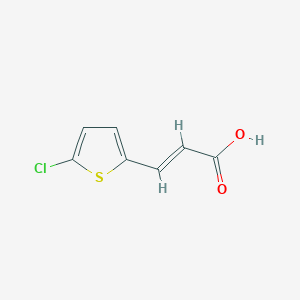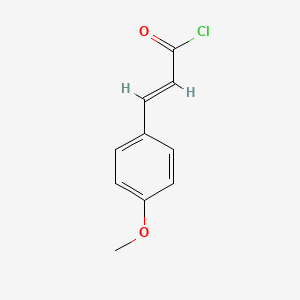
1-Bromohexa-2,4-diyne
Descripción general
Descripción
1-Bromohexa-2,4-diyne is an organic compound with the molecular formula C6H5Br. It consists of a six-carbon chain with two triple bonds and a bromine atom attached to the first carbon. This compound is part of the diyne family, which is characterized by the presence of two triple bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromohexa-2,4-diyne can be synthesized through several methods. One common approach involves the bromination of hexa-2,4-diyne. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the addition of bromine to the terminal carbon of the diyne.
Another method involves the use of 1,6-dibromohexa-2,4-diyne as a starting material. This compound can be converted to this compound through a dehalogenation reaction using a reducing agent such as zinc dust in acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromohexa-2,4-diyne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The triple bonds can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Polymerization: The compound can undergo polymerization to form polydiacetylenes, which have unique optical and electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination, sodium thiolate (NaSR) for thiolation, and sodium alkoxide (NaOR) for alkoxylation. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Bromine (Br2) or hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) can be used for addition reactions.
Polymerization: Polymerization can be initiated by heat, light, or chemical initiators such as azobisisobutyronitrile (AIBN).
Major Products
Substitution Reactions: Products include substituted hexa-2,4-diynes with various functional groups.
Addition Reactions: Products include dibromohexa-2,4-diyne or hexane derivatives.
Polymerization: Polydiacetylenes with conjugated double bonds.
Aplicaciones Científicas De Investigación
1-Bromohexa-2,4-diyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used to study the effects of diyne-containing molecules on biological systems.
Medicine: Research into potential therapeutic applications, such as anticancer agents, is ongoing.
Industry: Polydiacetylenes derived from this compound are used in the development of sensors, electronic devices, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Bromohexa-2,4-diyne in chemical reactions involves the reactivity of the bromine atom and the triple bonds. The bromine atom can be easily substituted by nucleophiles, while the triple bonds can undergo addition reactions. In polymerization reactions, the triple bonds participate in a chain reaction to form conjugated polymers.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dibromohexa-2,4-diyne: Similar structure but with two bromine atoms.
Hexa-2,4-diyne: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromohexa-1,3-diyne: Different position of the triple bonds, leading to different reactivity.
Uniqueness
1-Bromohexa-2,4-diyne is unique due to the presence of both a bromine atom and two triple bonds, which allows it to participate in a wide range of chemical reactions. Its ability to undergo polymerization to form polydiacetylenes with unique properties makes it valuable in materials science and industrial applications.
Propiedades
IUPAC Name |
1-bromohexa-2,4-diyne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br/c1-2-3-4-5-6-7/h6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJJBHQNCMQFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC#CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4245-89-0 | |
| Record name | 1-bromohexa-2,4-diyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B3425499.png)

![1-[3-Bromoprop-1-enyl]-4-chlorobenzene](/img/structure/B3425517.png)




